An In-depth Technical Guide to Mercaptoacetone Oxime: Chemical Structure, Properties, and Potential Applications
An In-depth Technical Guide to Mercaptoacetone Oxime: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptoacetone oxime, with the chemical formula C₃H₇NOS, is an organic compound featuring both a thiol (-SH) and an oxime (=NOH) functional group. This unique combination suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current knowledge on mercaptoacetone oxime, including its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently underexplored, biological significance.
Chemical Structure and Identification
Mercaptoacetone oxime, systematically named 1-(hydroxyimino)propane-2-thiol, possesses a straightforward molecular structure. The defining features are a propane backbone with an oxime functional group at the second carbon and a thiol group at the first carbon.
Key Identifiers:
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Chemical Name: 1-(hydroxyimino)propane-2-thiol
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Molecular Formula: C₃H₇NOS
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SMILES: CC(=NO)CS
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PubChem CID: 5159796[1]
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CAS Number: 175137-00-5
Physicochemical Properties
| Property | Mercaptoacetone Oxime | Mercaptoacetone |
| Molecular Weight | 105.159 g/mol | 90.144 g/mol [2] |
| Monoisotopic Mass | 105.02483 Da (calculated)[3] | 90.01393598 Da |
| Melting Point | Data not available | 112 - 114 °C[2] |
| Boiling Point | Data not available | 47 - 49 °C @ 19 mmHg[2] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water[2] |
| Appearance | Data not available | Colorless to pale yellow liquid[2] |
Experimental Protocols
Synthesis of Mercaptoacetone Oxime
While a specific, detailed experimental protocol for the synthesis of mercaptoacetone oxime is not extensively documented, a standard procedure for the oximation of a ketone can be adapted from general organic chemistry literature. The following protocol is a representative method based on the reaction of mercaptoacetone with hydroxylamine hydrochloride.[1][4][5][6][7]
Materials:
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Mercaptoacetone
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or other suitable base (e.g., sodium carbonate)
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Methanol or Ethanol
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Water
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Dichloromethane or other suitable extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution of Reactants: In a round-bottom flask, dissolve mercaptoacetone (1.0 eq) in methanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
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Reaction: Slowly add the aqueous hydroxylamine/base solution to the methanolic solution of mercaptoacetone with stirring at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Perform the extraction three times.
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mercaptoacetone oxime.
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Purification: The crude product may be purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of mercaptoacetone oxime.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of mercaptoacetone oxime are currently lacking in the scientific literature. However, the known biological activities of related oxime-containing compounds can provide a basis for postulating potential areas of interest for future research.
Oximes are recognized for a variety of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[8] Notably, certain oximes are utilized as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning.
Some studies on other oxime derivatives have suggested an involvement in cell signaling pathways related to apoptosis. For instance, certain aldoximes have been shown to induce apoptosis through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving ERK1/2 and p38. This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.
Hypothetical Signaling Pathway:
Based on the activity of related compounds, a plausible, though speculative, mechanism of action for mercaptoacetone oxime could involve the modulation of the MAPK signaling cascade, potentially leading to the induction of apoptosis in susceptible cell types.
Caption: A potential signaling cascade initiated by mercaptoacetone oxime, leading to apoptosis.
Conclusion and Future Directions
Mercaptoacetone oxime is a chemical entity with a structure that suggests a rich potential for chemical and biological exploration. While current data on its specific properties and activities are limited, this guide provides a foundational understanding based on available information and the known characteristics of related compounds. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and, most importantly, a thorough investigation of its biological effects and mechanism of action. Such studies will be crucial in determining the potential of mercaptoacetone oxime as a lead compound in drug discovery or as a functional molecule in other scientific domains.
